molecular formula C14H10BrN3OS B12930125 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone CAS No. 93752-21-7

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B12930125
CAS No.: 93752-21-7
M. Wt: 348.22 g/mol
InChI Key: LHUSKOINAOMLGY-UHFFFAOYSA-N
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Description

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone is a compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the imidazo[4,5-b]pyridine moiety in its structure contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, the compound can bind to DNA and interfere with its replication and transcription .

Comparison with Similar Compounds

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The unique combination of the bromine atom, imidazo[4,5-b]pyridine moiety, and sulfanyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

93752-21-7

Molecular Formula

C14H10BrN3OS

Molecular Weight

348.22 g/mol

IUPAC Name

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C14H10BrN3OS/c15-10-6-11-13(16-7-10)18-14(17-11)20-8-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18)

InChI Key

LHUSKOINAOMLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Br

Origin of Product

United States

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